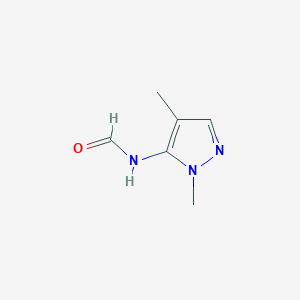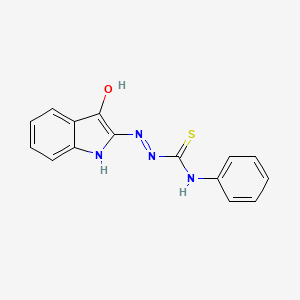![molecular formula C12H14N6O5 B12910072 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid CAS No. 918334-47-1](/img/structure/B12910072.png)
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a heterocyclic aromatic organic compound containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 6-(methylamino)purine with an appropriate acylating agent, followed by the coupling of the resulting intermediate with L-aspartic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[6-(Amino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Ethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Dimethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
Uniqueness
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamino group and the acetylated L-aspartic acid moiety differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.
Eigenschaften
CAS-Nummer |
918334-47-1 |
|---|---|
Molekularformel |
C12H14N6O5 |
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
(2S)-2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-9)18(5-16-10)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,14,15)(H,17,19)(H,20,21)(H,22,23)/t6-/m0/s1 |
InChI-Schlüssel |
AOISXZRJLCTRDW-LURJTMIESA-N |
Isomerische SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)




![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)






